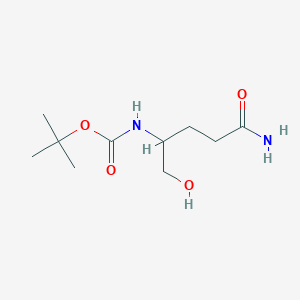

Boc-L-glutaminol

Description

Significance of Boc-L-glutaminol as a Chiral Building Block in Advanced Organic Synthesis

The chirality of this compound, inherited from the natural amino acid L-glutamine, is of paramount importance in advanced organic synthesis. Chiral molecules are crucial in pharmaceutical and biological applications, as the stereochemistry of a molecule often dictates its biological activity. This compound provides a readily available source of a specific stereoisomer, which can be incorporated into larger molecules to control their three-dimensional structure. This control is essential for designing drugs that interact selectively with specific biological targets, such as enzymes and receptors.

Historical Context of Boc-Protected Amino Alcohol Derivatives in Academic Research

The development and use of Boc-protected amino alcohol derivatives are closely tied to the evolution of peptide synthesis and the broader field of protecting group chemistry. The tert-butoxycarbonyl (Boc) group was introduced as a protecting group for amines and has become one of the most widely used protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. cymitquimica.comorganic-chemistry.org

In the mid to late 20th century, as the synthesis of peptides became more sophisticated, the need for a diverse range of protected amino acid derivatives grew. This led to the development of methods for the synthesis of Boc-protected amino acids and their subsequent reduction to the corresponding amino alcohols. These Boc-protected amino alcohols quickly found applications as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and other complex targets. sigmaaldrich.com Research from the 1990s highlights the use of N-protected amino alcohols as crucial building blocks for the synthesis of various compounds, including HIV protease inhibitors. sigmaaldrich.com

The use of the Boc protecting group is advantageous as it prevents unwanted side reactions at the amino group during chemical transformations. cymitquimica.com For instance, in the synthesis of peptides, the Boc group ensures that the amino group of one amino acid does not react with the activated carboxyl group of another in an uncontrolled manner. guidechem.com The development of reliable methods for the introduction and removal of the Boc group has been a significant area of research, with various catalysts and reaction conditions being explored to improve efficiency and selectivity. organic-chemistry.orgresearchgate.net

Overview of this compound's Role as an Amino Acid Derivative in Synthetic Chemistry

This compound serves as a fundamental building block in synthetic chemistry, particularly in the construction of peptides and other bioactive molecules. lookchem.com Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for a variety of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester formation. The Boc-protected amine is stable to many reaction conditions but can be deprotected to reveal the free amine, which can then be acylated, alkylated, or used in the formation of new peptide bonds. guidechem.com

This versatility makes this compound a key intermediate in the synthesis of a diverse range of compounds. chemimpex.com It is used in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for the synthesis of bioactive compounds. lookchem.com Its ability to introduce a glutamine-like residue with a specific stereochemistry is particularly valuable in the design of peptidomimetics and other molecules that mimic the structure and function of natural peptides. chemimpex.com The controlled, stepwise nature of syntheses involving this compound allows for the precise construction of complex molecular architectures. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 133565-42-1 |

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.3 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 117 - 123 °C |

| Optical Rotation | [a]D20 = -8 ± 2º (c=2 in MeOH) |

| Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in organic solvents |

Data sourced from multiple chemical suppliers and databases. chemimpex.comguidechem.com

Interactive Data Table: Key Research Findings

| Research Focus | Key Finding | Significance |

| Peptide Synthesis | Serves as a protected amino alcohol for the selective incorporation of a glutamine surrogate. chemimpex.com | Crucial for developing complex peptide-based drugs and research tools. chemimpex.comchemimpex.com |

| Drug Development | Used to create prodrugs that can improve the bioavailability of therapeutic agents. chemimpex.com | Enhances the effectiveness of drugs in treating various conditions. chemimpex.com |

| Chiral Synthesis | Acts as a versatile chiral building block for constructing enantiomerically pure molecules. sigmaaldrich.com | Simplifies the synthesis of stereochemically defined pharmaceuticals and other bioactive compounds. |

| Protecting Group Chemistry | The Boc group provides stable protection for the amine functionality, which can be removed under mild acidic conditions. cymitquimica.comorganic-chemistry.org | Enables selective reactions at other functional groups within the molecule. guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-amino-1-hydroxy-5-oxopentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHBGOYBNCKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc L Glutaminol and Analogues

Strategies for Stereoselective Synthesis of Boc-L-glutaminol

The stereoselective synthesis of this compound, a chiral building block, can be achieved through several strategic approaches, primarily leveraging the existing chirality of L-glutamic acid or employing asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds for various applications. medchemexpress.com

One primary strategy is the chiral pool synthesis , which commences with a readily available and inexpensive chiral starting material, such as L-glutamic acid. baranlab.org In this approach, the stereocenter of the starting material is preserved throughout the synthetic sequence. A common pathway involves the selective reduction of the side-chain carboxylic acid of a suitably protected L-glutamic acid derivative. For instance, N-Boc-L-glutamic acid can be converted to its corresponding γ-ester, which is then selectively reduced to the alcohol, yielding this compound. The challenge in this method lies in the selective reduction of one carboxyl group in the presence of another. This is often achieved by protecting the α-carboxylic acid as an ester or other derivative that is stable under the reduction conditions used for the γ-carboxylic acid.

Another powerful strategy involves the stereoselective reduction of a ketone precursor . For example, a 4-oxo derivative of a protected amino acid can undergo stereoselective reduction to introduce the desired hydroxyl group with high diastereoselectivity. acs.org The use of bulky reducing agents like L-selectride can favor the formation of one diastereomer over the other. acs.org To prevent undesirable side reactions such as lactonization, a bulky ester group, like a tert-butyl ester, can be employed at the α-position. acs.org

Asymmetric transformations represent another key approach. This can involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. uvic.ca For instance, an asymmetric Michael addition of a nucleophile to a suitable acceptor can establish the required stereocenters. d-nb.info Following the key stereochemistry-defining step, a series of functional group interconversions leads to the target molecule.

Furthermore, Diels-Alder reactions using acylnitroso derivatives prepared from N-Boc-protected amino acids can yield cycloadducts that, after a series of transformations including reduction and oxidative cleavage, can furnish protected hydroxyglutamic acid derivatives. beilstein-journals.org This method allows for the creation of multiple stereocenters with good control.

Finally, the use of homochiral aziridines as synthetic equivalents of amino acids provides another route. beilstein-journals.org Stereoselective reduction of a ketone derived from an aziridine (B145994) can be followed by regioselective ring-opening to install the necessary functional groups, ultimately leading to the desired protected amino alcohol after further manipulations. beilstein-journals.org

Functional Group Transformations in this compound Derived Precursors

The synthesis of this compound and its analogues often requires a series of functional group transformations on various precursors. numberanalytics.com These transformations are essential for introducing the desired chemical moieties and for managing protecting groups throughout the synthesis.

A common precursor for this compound is N-Boc-L-glutamic acid . medchemexpress.com A key transformation is the selective modification of one of the two carboxylic acid groups. For instance, the γ-carboxylic acid can be converted into an amide. This can be achieved by coupling the protected glutamic acid with an amine using a coupling agent. nih.gov

Another critical transformation is the reduction of a carboxylic acid or its derivative to an alcohol . This is central to converting a glutamic acid precursor to glutaminol. This can be accomplished using various reducing agents. The choice of reducing agent and reaction conditions is crucial to ensure selectivity, especially when other reducible functional groups are present in the molecule.

Protecting group manipulation is a fundamental aspect of the synthesis. numberanalytics.comjocpr.com The tert-butoxycarbonyl (Boc) group is used to protect the amino group of L-glutaminol. organic-chemistry.org The installation of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Conversely, the removal of the Boc group, or deprotection, is generally carried out under acidic conditions, for example, using hydrochloric acid in an organic solvent. researchgate.netmdpi.com The selection of protecting groups for other functionalities in the molecule must be orthogonal, meaning they can be removed without affecting the Boc group and vice versa. numberanalytics.com

The hydroxyl group of this compound can also undergo various transformations. For example, it can be converted to a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to diverse analogues.

Furthermore, the side chain of glutamic acid derivatives can be modified. For instance, highly stereoselective alkylations at the γ-position of protected glutamic acid esters have been achieved. researchgate.net These alkylated products can then be further transformed, for example, by reduction and cyclization, to generate novel analogues. researchgate.net The modification of side chains is a powerful strategy for creating libraries of compounds with diverse structures and properties. nih.govescholarship.orgcmu.edu

Chemoenzymatic Synthesis Approaches for this compound and Related Compounds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective production of complex molecules like this compound. nih.gov This approach is particularly valuable for creating chiral compounds due to the high stereoselectivity of enzymes. mdpi.com

A key enzymatic step in the synthesis of chiral amino alcohols is the transamination of a keto acid precursor. wikipedia.orgrsc.org Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid, producing an amino acid. mdpi.comwikipedia.org For the synthesis of glutaminol-related compounds, a suitable keto-alcohol precursor could be converted to the corresponding amino alcohol using a transaminase. The use of engineered ω-transaminases has shown promise for the synthesis of bulky chiral amines, which can be relevant for producing derivatives of this compound. mdpi.com

Another important class of enzymes are dehydrogenases , which can be used for the stereoselective reduction of keto groups to hydroxyl groups. In a chemoenzymatic route, a keto-acid or keto-ester precursor could first be reduced to a hydroxy-keto derivative by a dehydrogenase, followed by a transamination step to introduce the amino group. Alternatively, an amino acid dehydrogenase could be used for the reductive amination of a keto-acid.

Enzymes such as glutamate (B1630785) dehydrogenase and glutamine synthetase are involved in the metabolism of glutamic acid and glutamine and could potentially be harnessed for synthetic purposes. nih.govnih.gov For instance, an engineered enzyme could catalyze the reduction of the side-chain carboxyl group of a protected glutamic acid derivative to an alcohol. There are enzymatic reactions that can convert L-glutamic acid to 4-amino-1-butanol, a related compound. researchgate.net

Enzyme-produced glutamic acid can also be used as a starting material in these synthetic pathways. frontiersin.org The use of proteases and glutaminases can generate glutamic acid from protein hydrolysates. frontiersin.org

The table below provides examples of enzymes that can be used in the synthesis of chiral amino compounds and their potential applications in the synthesis of this compound and its analogues.

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Potential Application in this compound Synthesis |

| Transaminases | Aspartate aminotransferase | Transfer of an amino group to a keto acid | Stereoselective synthesis of glutamic acid analogues. mdpi.com |

| ω-Transaminase | Asymmetric synthesis of chiral amines from ketones | Synthesis of this compound from a keto-alcohol precursor. mdpi.com | |

| Dehydrogenases | Glutamate dehydrogenase | Reductive amination of α-ketoglutarate | Potential for direct amination of a precursor. nih.gov |

| Alcohol dehydrogenase | Reduction of ketones to alcohols | Stereoselective formation of the hydroxyl group. | |

| Hydrolases | Protease | Hydrolysis of peptide bonds | Generation of L-glutamic acid from protein sources. frontiersin.org |

| Glutaminase (B10826351) | Deamidation of glutamine to glutamic acid | Production of L-glutamic acid. frontiersin.org |

Optimization of Reaction Conditions for this compound Production

The optimization of reaction conditions is a critical step in developing an efficient and scalable process for the production of this compound. This involves systematically adjusting various parameters to maximize yield and purity while minimizing costs and environmental impact.

For the Boc protection step , several factors can be optimized. The choice of base is important; inorganic bases like sodium hydroxide (B78521) or sodium bicarbonate can be used. sigmaaldrich.com The reaction solvent also plays a key role. A mixture of water and an organic solvent such as acetone (B3395972) or dioxane is commonly employed. sigmaaldrich.comgoogle.com The temperature and reaction time must be carefully controlled to ensure complete reaction and minimize the formation of by-products. For instance, a procedure for preparing Boc-protected L-glutamic acid involves reacting it with di-tert-butyl dicarbonate in a water/acetone mixture with triethylamine (B128534) at 25°C for 4 hours. google.com

In the reduction of the carboxylic acid to the alcohol, the choice of reducing agent is paramount. The concentration of the reactants, temperature, and reaction time all need to be optimized to achieve high conversion and selectivity. tiiips.com

For chemoenzymatic steps , the optimization of enzyme activity is crucial. This includes adjusting the pH, temperature, and buffer composition. escholarship.org For example, the optimal pH for a glutaminase enzyme was found to be 8.0 and the optimal temperature was 50°C. escholarship.org The concentration of the substrate and any necessary cofactors must also be optimized. In some cases, immobilization of the enzyme can improve its stability and reusability, which is beneficial for large-scale production.

Purification and crystallization are also key areas for optimization. The choice of solvent system for extraction and crystallization can significantly impact the purity and yield of the final product. A method for the crystallization of Boc-amino acids involves obtaining the product as an oil, adding seed crystals, and then slurrying with a weak polar solvent to induce crystallization and improve purity. iris-biotech.de For large-scale production, developing a robust and reproducible crystallization procedure is essential. A procedure for the large-scale deprotection of a Boc group using aqueous HCl and acetone has been developed, highlighting the importance of optimizing even standard steps for industrial applications. researchgate.net

The following table summarizes key parameters that can be optimized for different stages of this compound production.

| Synthesis Stage | Parameter to Optimize | Example Condition/Reagent | Desired Outcome |

| Boc Protection | Base | Triethylamine, Sodium Bicarbonate sigmaaldrich.comgoogle.com | High yield, minimal side reactions |

| Solvent | Water/Acetone, Water/Dioxane sigmaaldrich.comgoogle.com | Good solubility of reactants, easy workup | |

| Temperature | 0-25 °C google.com | Controlled reaction rate, stability of Boc anhydride (B1165640) | |

| Carboxylic Acid Reduction | Reducing Agent | Borane complexes, LiAlH₄ | High selectivity for the target carboxyl group |

| Temperature | -78 °C to room temperature | Control of reactivity and selectivity | |

| Enzymatic Reaction | pH | 7.0-8.5 | Optimal enzyme activity |

| Temperature | 30-50 °C escholarship.org | Optimal enzyme activity and stability | |

| Purification | Crystallization Solvent | Ethyl acetate/Petroleum ether google.comorgsyn.org | High purity, good crystal form |

| Seeding | Use of seed crystals iris-biotech.de | Induce crystallization, control particle size |

Applications of Boc L Glutaminol in Complex Molecular Architecture Construction

Reagent for Incorporating Glutamine-Derived Residues in Organic Synthesis

Boc-L-glutaminol serves as a fundamental reagent for introducing glutamine residues into molecules during organic synthesis. lookchem.com The Boc protecting group on the nitrogen atom of the glutamine residue enhances the compound's stability during chemical reactions, preventing unwanted side reactions and allowing for controlled, stepwise synthesis. chemimpex.comchemimpex.com This protection is crucial for the selective modification of other parts of the molecule. chemimpex.com The Boc group can be readily removed under acidic conditions, revealing the amine for subsequent reactions, such as peptide bond formation. cymitquimica.com This characteristic makes this compound a key intermediate in the synthesis of a variety of bioactive compounds and pharmaceuticals, where the incorporation of glutamine residues is essential for their biological activity. lookchem.comchemimpex.com

Utility in Solid-Phase Organic Synthesis Methodologies

This compound is particularly well-suited for solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and proteins in the lab. lookchem.comguidechem.com In SPPS, the C-terminus of an amino acid is anchored to a solid polymer resin, and subsequent amino acids are added one by one. masterorganicchemistry.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS where the Boc group serves as a temporary protecting group for the α-amino group. masterorganicchemistry.comseplite.com

The process typically involves the following steps:

Attachment: A Boc-protected amino acid is covalently linked to a resin, such as a Merrifield or MBHA resin. seplite.com

Deprotection: The Boc group is removed using an acid, commonly trifluoroacetic acid (TFA), to expose the free amino terminus. seplite.compeptide.com

Neutralization: The protonated amino terminus is neutralized, often with a base like triethylamine (B128534). seplite.com

Coupling: The next Boc-protected amino acid is activated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and added to the growing peptide chain. seplite.combachem.com

Final Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.com

The use of Boc-protected amino acids like this compound in SPPS offers several advantages, including the stability of the protected amino acids, which are often crystalline and easy to store for long periods. seplite.com Furthermore, derivatives like Boc-Gln(Xan)-OH, where a xanthyl group protects the side-chain amide, can improve solubility and prevent dehydration during activation. peptide.com

Development of Chiral N-Boc-Amino Ethers as Peptide Bond Surrogates

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of medicinal chemistry. justia.comuu.nl5z.com this compound and other Boc-protected amino derivatives are instrumental in the synthesis of these molecules. nih.gov One approach involves replacing the amide bonds of peptides with other chemical groups to improve stability, bioavailability, or binding affinity. justia.com

Research has shown the synthesis of chiral N-Boc-amino ethers as potential peptide bond surrogates. lookchem.com This involves the Lewis acid-catalyzed ring-opening of chiral building blocks, demonstrating the versatility of Boc-protected compounds in creating non-natural peptide-like structures. lookchem.com The ability to synthesize peptidomimetics directly on a solid support using a Boc-linker further expands the utility of this chemistry. 5z.com

Role in the Synthesis of Specialty Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound plays a role in the production of specialty chemicals and agrochemicals. lookchem.comchemimpex.com Fine chemicals are complex, pure substances produced in limited quantities that serve as starting materials for various specialty chemicals. wikipedia.org Chiral building blocks, like this compound, are valuable intermediates in the synthesis of these high-value products.

In the agrochemical industry, the development of new, effective, and selective pesticides is crucial for crop protection. abcr.com this compound can be used to create specific molecular structures necessary for the bioactivity of these compounds. lookchem.com For instance, many herbicides and fungicides work by inhibiting amino acid synthesis in plants or fungi. abcr.com The ability to incorporate specific amino acid-like structures using reagents like this compound is therefore valuable in the design and synthesis of novel agrochemicals. lookchem.comabcr.com

Advanced Coupling Reactions Employing this compound in Synthetic Pathways

The construction of complex molecules often relies on advanced coupling reactions, and this compound is compatible with a range of these methods. chemimpex.com Peptide coupling reagents are essential for forming the amide bond between amino acids efficiently and with minimal side reactions. bachem.com Common coupling reagents used in conjunction with Boc-amino acids include carbodiimides like DCC and phosphonium (B103445) salts like BOP. seplite.combachem.com

Boc L Glutaminol in Peptide and Peptidomimetic Research

N-Terminal Protection Strategies with Boc-L-glutaminol in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of N-terminal protection in peptide synthesis, and its presence in this compound defines the primary strategic approach for its incorporation. The Boc group shields the α-amine from unwanted reactions, such as self-polymerization or side reactions, during the activation and coupling of the subsequent amino acid's carboxyl group.

The key feature of the Boc protection strategy is its lability under strongly acidic conditions. The N-terminal Boc group is quantitatively cleaved using acids, most commonly neat trifluoroacetic acid (TFA) or a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). This deprotection step regenerates the free primary amine, which can then act as a nucleophile in the next peptide bond-forming step. This acid-based deprotection is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, allowing for selective deprotection schemes in complex syntheses.

The robustness of the Boc group under the basic or neutral conditions often employed for coupling reactions makes it highly reliable. Research utilizing this compound leverages this established protocol, allowing the amino alcohol to be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) or solution-phase methodologies.

| Attribute | Boc (tert-Butoxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |

|---|---|---|

| Protecting Group | Boc | Fmoc |

| Cleavage Condition | Strongly acidic (e.g., 25-50% TFA in DCM) | Mildly basic (e.g., 20% piperidine (B6355638) in DMF) |

| Mechanism of Cleavage | Acid-catalyzed hydrolysis (SN1-type mechanism) | Base-catalyzed β-elimination (E1cB mechanism) |

| Orthogonality | Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz) | Orthogonal to acid-labile groups (Boc, Trt) |

| Application with this compound | Standard method for incorporating the residue and proceeding with chain elongation | Not directly applicable for the N-terminus of this compound itself, but used in hybrid strategies |

Optimization of Peptide Coupling Protocols Utilizing this compound

Optimization research focuses on the choice of coupling reagents, which activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. Common classes of reagents used in protocols involving this compound include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are used to form an O-acylisourea intermediate. To improve efficiency and minimize racemization of the activated amino acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are essential.

Onium Salts (Uronium/Phosphonium): These are considered highly efficient, pre-formed activating agents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used. They react rapidly with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form an activated ester, which then reacts with the amine of the glutaminol residue.

Optimization parameters include solvent choice (typically DMF or NMP), reaction temperature, concentration, and the stoichiometry of the amino acid, coupling reagent, and base. Monitoring the reaction completion using tests like the Kaiser test (for primary amines) is critical to ensure quantitative coupling before proceeding to the next cycle.

| Reagent Class | Example(s) | Activation Mechanism | Key Considerations for Optimization |

|---|---|---|---|

| Carbodiimides | DIC + HOBt/OxymaPure | Forms an O-acylisourea intermediate, which is converted to an active ester by the additive. | Requires an additive to suppress racemization. The urea (B33335) byproduct can be difficult to remove in solution-phase synthesis. |

| Uronium Salts | HBTU, HCTU | Rapidly forms an HOBt or HCTU active ester in situ. | Highly efficient and fast. Requires a tertiary amine base (e.g., DIPEA). Guanidinium byproducts are water-soluble. |

| Immonium/Aminium Salts | HATU | Forms a HOAt active ester, which is more reactive than HOBt esters, reducing racemization. | Considered one of the most powerful coupling reagents, especially for sterically hindered couplings. |

Design and Synthesis of Bioactive Peptides Incorporating this compound Moieties

The incorporation of a glutaminol residue in place of glutamine or a C-terminal amino acid is a strategic design choice to modulate the biological activity of a peptide. This modification introduces significant structural and chemical changes:

C-Terminal Modification: When used as the C-terminal residue, the primary alcohol (-CH₂OH) of glutaminol replaces the native carboxylate (-COO⁻) or carboxamide (-CONH₂). This removes a negative charge and alters the hydrogen bonding capacity, which can profoundly affect receptor binding, solubility, and cell permeability.

Internal Modification: When placed internally, the glutaminol residue disrupts the normal peptide backbone. The absence of the carbonyl oxygen at that position prevents the formation of canonical hydrogen bonds that stabilize α-helices and β-sheets.

Research in this area involves synthesizing analogs of known bioactive peptides to probe structure-activity relationships (SAR). For example, replacing the C-terminal residue of a peptide hormone with glutaminol can determine if the carboxylate group is essential for binding affinity or agonist/antagonist activity. If biological activity is retained or enhanced, it suggests that the alcohol group can functionally mimic the original group or that the negative charge was detrimental.

The synthesis typically involves standard SPPS, with this compound being coupled as the final residue. After assembly, the peptide is cleaved from the resin and deprotected using a strong acid cocktail (e.g., TFA with scavengers), yielding the final peptide alcohol.

| Feature | Native Peptide (C-Terminal Carboxylate) | Modified Peptide (C-Terminal Glutaminol) | Potential Biochemical Consequence |

|---|---|---|---|

| C-Terminal Group | Carboxylic acid (-COOH) / Carboxylate (-COO⁻) | Primary alcohol (-CH₂OH) | Loss of negative charge; change in electrostatic interactions with receptor. |

| Hydrogen Bonding | Acts as H-bond acceptor (C=O) and donor (OH). | Acts as both H-bond donor and acceptor (OH). | Altered binding pocket interactions; potential for new intramolecular H-bonds. |

| Metabolic Stability | Susceptible to carboxypeptidases. | Resistant to carboxypeptidases. | Increased in vivo half-life. |

| Solubility Profile | Generally high water solubility due to charge. | Solubility becomes more dependent on the overall sequence; may decrease or increase. | Changes in pharmacokinetics and formulation properties. |

Application in Peptidomimetic and Macrocyclic Peptide Synthesis Research

This compound is a valuable precursor for creating non-natural peptide structures like peptidomimetics and macrocycles, which are designed to have improved stability, potency, and bioavailability.

Peptidomimetics: The amino alcohol structure is an ideal starting point for synthesizing reduced amide bond isosteres (ψ[CH₂-NH]). This modification involves converting the primary alcohol of a glutaminol residue into an aldehyde, which then undergoes reductive amination with the N-terminus of the next amino acid. The resulting CH₂-NH bond is resistant to cleavage by proteases, significantly enhancing the peptide's stability in biological systems.

Macrocyclic Peptides: Cyclization imparts conformational rigidity, which can lock a peptide into its bioactive conformation and improve binding affinity. This compound offers multiple handles for macrocyclization:

Side-Chain Cyclization: The primary amide on the glutaminol side chain can be used as a nucleophile or can be modified to become an electrophile for cyclization with another side chain or the peptide terminus.

C-Terminal Alcohol Cyclization: The primary alcohol can be activated (e.g., via tosylation or mesylation) and subsequently cyclized by intramolecular reaction with a nucleophilic side chain (e.g., the ε-amino group of lysine (B10760008) or the thiol of cysteine) to form stable ether or thioether-linked macrocycles.

These advanced applications demonstrate the utility of this compound beyond simple peptide elongation, positioning it as a key tool in medicinal chemistry for creating next-generation peptide therapeutics.

Investigation of Conformational Influences Introduced by this compound Residues

The substitution of a standard amino acid with a glutaminol residue imposes significant conformational constraints on a peptide chain. The primary structural perturbation arises from the removal of the backbone carbonyl group at the site of modification. This carbonyl is a critical hydrogen bond acceptor in the formation of canonical secondary structures.

Disruption of Secondary Structures: The absence of the C=O group makes the glutaminol residue a potent "helix-breaker" or "sheet-breaker." It cannot participate in the i to i+4 hydrogen bonding pattern of an α-helix or the inter-strand hydrogen bonding of a β-sheet.

Induction of Turns: This disruption often forces the peptide backbone to adopt alternative conformations, such as β-turns or γ-turns. The flexibility around the Cα-CH₂OH bond, combined with the hydrogen bonding potential of the terminal -OH group, can stabilize these turn structures through new intramolecular interactions.

| Structural Feature | Standard Peptide Bond (at Gln) | Glutaminol Residue (at Gln-ol) | Structural Consequence |

|---|---|---|---|

| Backbone Carbonyl (C=O) | Present | Absent | Cannot act as a H-bond acceptor for α-helix or β-sheet formation. |

| Backbone Amide (N-H) | Present | Present | Can still act as a H-bond donor. |

| Rotational Freedom | Constrained by the planar amide bond. | Increased rotational freedom around the Cα-CH₂ bond. | Allows access to different conformational space. |

| Induced Structure | Can participate in α-helices, β-sheets. | Promotes non-canonical structures like β-turns and γ-turns. | Acts as a turn-inducing element. |

Structural Modifications and Derivatives of Boc L Glutaminol in Research

Synthesis and Characterization of Novel Boc-L-glutaminol Derivatives

The synthesis of novel derivatives from Boc-protected precursors is a cornerstone of modern medicinal and materials chemistry research. dcu.ie this compound's structure, featuring a protected amine and a primary alcohol, allows for a multitude of chemical transformations. Scientists leverage these reactive sites to construct new molecules with unique properties. chemimpex.com The general strategy involves using standard chemical reactions to attach different functional groups or molecular scaffolds to the glutaminol backbone.

Research in this area has led to the creation of diverse molecular architectures. For instance, synthetic methodologies have been developed for novel heterocyclic amino acid-like derivatives, such as pyrazole-carboxylates, starting from related Boc-protected cyclic amino acids. mdpi.com In these syntheses, a Boc-protected starting material is converted into a β-keto ester, which then reacts with reagents like N,N-dimethylformamide dimethyl acetal (B89532) and various hydrazines to form the target pyrazole (B372694) rings. mdpi.com Similarly, other heterocyclic systems like thio-1,3,4-oxadiazoles and tetrazoles have been synthesized from Boc-protected amino acid precursors. researchgate.netcentralasianstudies.org

The characterization of these newly synthesized compounds is a critical step to confirm their structure and purity. A standard suite of analytical techniques is employed for this purpose. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. dcu.ieresearchgate.net

Infrared (IR) Spectroscopy : This technique helps identify the presence of specific functional groups, such as C=O (carbonyls) and N-H (amides), based on their vibrational frequencies. researchgate.net

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) confirm the molecular weight of the synthesized compound. researchgate.net

X-ray Crystallography : For crystalline products, this method provides definitive proof of the three-dimensional structure. dcu.ie

Optical and Physical Properties : Measurements such as melting point and optical rotation are also used to characterize the new compounds. chemimpex.com

| Derivative Class | Synthetic Precursor Type | Key Synthetic Step | Characterization Techniques | Reference |

|---|---|---|---|---|

| N-ferrocenyl benzoyl dipeptides | Boc-protected amino acid esters | DCC/HOBt coupling to ferrocenyl benzoic acid | NMR (¹H, ¹³C), IR, Mass Spectrometry, X-ray Crystallography | dcu.ie |

| Thio-1,3,4-oxadiazoles | Boc-protected amino acids | Reaction with hydrazine (B178648) and subsequent cyclization | NMR (¹H, ¹³C), IR, LCMS, Powder XRD | researchgate.net |

| Pyrazole-carboxylates | Boc-protected piperidine (B6355638) carboxylic acids | Formation of β-enamino diketone followed by cyclization with hydrazine | NMR, Mass Spectrometry | mdpi.com |

| Tetrazoles | Schiff bases derived from amino acids | Reaction with sodium azide | FT-IR, ¹H-NMR | centralasianstudies.org |

Radiosynthesis of Radiolabeled Glutaminol Derivatives for Molecular Probing

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools in biomedical research and clinical diagnostics. mdpi.com These techniques rely on the administration of molecules labeled with positron-emitting radionuclides. There is significant interest in developing radiolabeled derivatives of glutamine and its analogues, like glutaminol, to visualize metabolic processes in the body, especially the increased glutamine metabolism (glutaminolysis) often seen in cancer cells. nih.gov

The process of radiosynthesis involves incorporating a radionuclide, such as fluorine-18 (B77423) (¹⁸F), gallium-68 (B1239309) (⁶⁸Ga), or scandium-44 (B1211369) (⁴⁴Sc), into a precursor molecule shortly before its use. mdpi.comnih.gov The short half-life of these isotopes necessitates rapid and efficient chemical synthesis.

Recent research has focused on creating novel glutamine-derived PET tracers. For example, [¹⁸F]fluorophenylglutamine and [¹⁸F]fluorobiphenylglutamine have been developed as new probes. nih.gov The synthesis of these compounds was achieved using a ruthenium-based direct aromatic fluorination method. nih.gov The resulting radiotracers were then evaluated for their potential in imaging tumors. nih.gov The development of such probes, derived from a core structure like glutamine, allows for further modifications to improve their affinity and imaging characteristics. nih.gov Other research efforts have explored the labeling of nanobodies and antibodies with isotopes like ⁴⁴Sc for PET imaging applications. mdpi.com

| Radiolabeled Probe | Radionuclide | Precursor Type | Application | Reference |

|---|---|---|---|---|

| [¹⁸F]fluorophenylglutamine | ¹⁸F | Glutamine derivative | PET imaging of tumor glutaminolysis | nih.gov |

| [¹⁸F]fluorobiphenylglutamine | ¹⁸F | Glutamine derivative | PET imaging of tumor glutaminolysis | nih.gov |

| [⁴⁴Sc]Sc-B11-nanobody | ⁴⁴Sc | DTPA-conjugated nanobody | PD-L1 PET imaging probe | mdpi.com |

| ⁶⁸Ga-labeled curcuminoids | ⁶⁸Ga | Curcumin scaffold with chelators | Potential diagnostic imaging | researchgate.net |

Preparation of Glutathione (B108866) Derivatives and Analogues from Boc-Protected Precursors

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, plays a critical role in cellular protection against oxidative stress. nih.gov The synthesis of glutathione derivatives and analogues is of great interest for studying its biological functions and for developing new therapeutic agents. Boc-protected precursors, including those derived from glutamic acid (the parent amino acid of glutaminol), are essential intermediates in these synthetic pathways. nih.govnih.gov

The use of a Boc group to protect the amine of the glutamyl residue allows for selective reactions at other parts of the molecule. Researchers have developed reliable methods to prepare versatile building blocks like N-tBoc L-glutathione dimethyl ester and N-tBoc L-glutathione di-tert-butyl ester. nih.govnih.gov

One common synthetic route to N-tBoc L-glutathione dimethyl ester involves the Fischer esterification of L-glutathione disulfide (GSSG), followed by protection of the amine with Boc anhydride (B1165640), and finally, cleavage of the disulfide bond. nih.govnih.gov An alternative method starts with L-glutathione (GSH) itself. nih.gov The synthesis of the di-tert-butyl ester derivative involves a different strategy, including S-palmitoylation of GSH to increase its solubility in organic solvents, followed by N-Boc protection and esterification. nih.govresearchgate.net These Boc-protected glutathione esters serve as key intermediates for the synthesis of more complex molecules, such as S-glutathione adducts. nih.govresearchgate.net

| Target Derivative | Starting Material | Key Synthetic Steps | Significance | Reference |

|---|---|---|---|---|

| N-tBoc L-Glutathione dimethyl ester | L-Glutathione disulfide (GSSG) | 1. Fischer esterification 2. N-Boc protection 3. Disulfide cleavage (tributylphosphine) | Versatile building block for S-GSH adducts. | nih.govnih.gov |

| N-tBoc L-Glutathione di-tert-butyl ester | L-Glutathione (GSH) | 1. S-palmitoylation 2. N-Boc protection 3. Esterification (tBuOH) 4. Saponification | Acid-labile building block for S-GSH adducts. | nih.govresearchgate.net |

| N,S-Bis(tert-butoxycarbonyl)glutathione | L-Glutathione (GSH) | Reaction with Boc anhydride in the presence of NaHCO₃ | Protected precursor for solid-phase peptide synthesis (SPPS). | rsc.org |

Exploration of this compound Analogues for Modified Reactivity or Selectivity

A key strategy in chemical biology and drug discovery is the creation of molecular platforms whose reactivity and selectivity can be finely tuned. This involves synthesizing analogues of a parent compound, such as this compound, where systematic structural modifications lead to altered chemical properties. The goal is to develop probes that can react selectively with specific amino acid residues in complex biological environments. nih.gov

Chemoselective modification of amino acids like cysteine and lysine (B10760008) is a significant challenge because the reactivity of these residues can vary greatly depending on their local microenvironment within a protein. nih.gov To address this, researchers are designing versatile molecular scaffolds with "tunable chemical warheads." nih.gov

An example of this approach is the development of a fluorescent platform based on 2,1,3-benzoselenadiazole (B1677776) (NBSe). By changing the substituents on the NBSe core, scientists can control the molecule's reactivity. For instance, chloro- or phenoxy-substituted NBSe derivatives were found to react with high specificity toward cysteine residues. In contrast, alkoxy-NBSe derivatives were engineered to selectively target lysine residues, showing minimal cross-reactivity with thiols. nih.gov This ability to tune reactivity allows for the development of highly specific probes for bioimaging and therapeutic applications, such as activatable photodynamic therapy or imaging the activity of enzymes like lysine deacetylases. nih.gov While not directly starting from this compound, this research exemplifies the principle of modifying a core structure to achieve tunable reactivity and selectivity, a concept readily applicable to the design of novel this compound analogues for targeted applications.

Biochemical and Biological Research Perspectives of Boc L Glutaminol

Applications in Bioconjugation Techniques for Advanced Molecular Probes

Boc-L-glutaminol serves as a valuable component in the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chemimpex.com This technique is fundamental to the creation of advanced molecular probes—specialized tools designed to bind to specific targets like proteins or genes within cells and tissues. nih.gov

The structure of this compound is well-suited for this purpose, as it can act as a linker, facilitating the attachment of bioactive molecules to imaging agents or therapeutic compounds. chemimpex.comchemimpex.com This application is particularly vital in the development of probes for targeted therapy and diagnostic imaging, especially in fields like oncology. chemimpex.comchemimpex.com By conjugating a targeting moiety (like a peptide that recognizes cancer cells) to a payload (like a fluorescent dye or a drug), researchers can create probes that specifically accumulate in malignant tissues, allowing for precise detection and treatment. nih.gov

Table 1: this compound in the Design of Advanced Molecular Probes

| Component | Role of this compound | Target Molecule | Research Application |

|---|---|---|---|

| Imaging Probe | Linker for attaching a fluorescent or radioactive marker. | Cancer-related biomarkers (e.g., overexpressed proteins). nih.gov | Diagnostic imaging of tumors. chemimpex.com |

| Targeted Therapeutic | Conjugation of a cytotoxic drug to a targeting biomolecule. | Specific receptors on diseased cells. | Targeted drug delivery to minimize systemic toxicity. chemimpex.com |

| Research Tool | Synthesis of peptide-based probes for cellular studies. | Intracellular enzymes or signaling molecules. | Elucidation of cellular pathways and mechanisms. nih.gov |

Contributions to Prodrug Design and Enhanced Bioavailability Studies

A significant application of this compound in medicinal chemistry is its role in the design of prodrugs. chemimpex.comchemimpex.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body through metabolic processes. This strategy is often employed to overcome challenges associated with the parent drug, such as poor solubility, instability, or low bioavailability. chemimpex.com

This compound is utilized as a key building block in the synthesis of these prodrugs. chemimpex.com By incorporating this or other amino acid derivatives into a drug's structure, its physicochemical properties can be modified to enhance absorption and distribution. For instance, amino acid prodrugs can be designed to hijack specific nutrient transporters, such as the L-type amino acid transporter 1 (LAT1), to improve their uptake into target tissues like the brain. nih.gov The Boc group serves as a stable protecting group during the complex synthesis of these molecules, preventing unwanted side reactions. cymitquimica.com

Table 2: Role of this compound in Prodrug Development

| Objective | Mechanism | Role of this compound | Desired Outcome |

|---|---|---|---|

| Enhanced Bioavailability | Modifies the parent drug to improve absorption across biological membranes. | Serves as a key intermediate in the synthesis of the prodrug. chemimpex.comfengchengroup.com | Increased concentration of the active drug at its target site. |

| Improved Solubility | Introduces hydrophilic character via the amino acid structure. | Acts as a building block for creating more soluble drug conjugates. | Better formulation possibilities and absorption. |

| Targeted Delivery | Creates a structure recognized by specific cell transporters (e.g., LAT1). nih.gov | Used in the synthesis of amino acid-based prodrugs. nih.gov | Selective accumulation of the drug in specific tissues (e.g., brain, tumors). |

Investigation of Neurobiological Functions and Neuroprotective Agents Utilizing this compound

This compound is employed in neurobiological research, particularly in studies concerning neurotransmitter functions and the development of potential neuroprotective agents. chemimpex.comchemimpex.com Its relevance stems from the central role of its core molecule, glutamine, in brain metabolism and function. nih.gov

Glutamine is a primary precursor for the synthesis of two of the most important neurotransmitters in the central nervous system: glutamate (B1630785) (the main excitatory neurotransmitter) and γ-aminobutyric acid (GABA, the main inhibitory neurotransmitter). nih.govnih.govthermofisher.com The continuous cycling of glutamine and glutamate between neurons and surrounding glial cells, known as the glutamate-glutamine cycle, is essential for maintaining normal brain activity and energy homeostasis. nih.gov Derivatives like this compound provide researchers with chemical tools to synthesize probes and compounds that can be used to investigate this critical cycle and its dysregulation in various neurological disorders. chemimpex.com

Table 3: this compound in Neurobiological Research

| Research Area | Key Pathway | Role of Glutamine | Application of this compound |

|---|---|---|---|

| Neurotransmission | Glutamate-Glutamine Cycle. nih.gov | Precursor to glutamate and GABA. nih.gov | Synthesis of compounds to study neurotransmitter synthesis and release. |

| Neuroprotection | Cellular metabolism and antioxidant defense. | Supports energy production and glutathione (B108866) synthesis. thermofisher.com | Development of potential neuroprotective agents. chemimpex.com |

| Neurological Disorders | Dysregulation of glutamatergic signaling. | Imbalances are linked to various pathologies. | A tool for investigating disease mechanisms. chemimpex.com |

Role in Studying Glutamine Metabolic Pathways and Related Biosynthesis

Given its structure, this compound and its close chemical relatives (like Boc-L-glutamine) are valuable reagents for studying the complex metabolic pathways involving glutamine. chemimpex.com Glutamine is the most abundant free amino acid in the body and plays a pivotal role in a wide array of physiological processes beyond protein synthesis. thermofisher.comnih.gov

It acts as a primary nitrogen donor for the biosynthesis of other amino acids, nucleotides (the building blocks of DNA and RNA), and amino sugars. thermofisher.com Furthermore, glutamine is a significant carbon source for rapidly dividing cells, feeding into the citric acid cycle to generate energy. thermofisher.com The synthesis of glutamine itself is a key metabolic step, catalyzed by glutamine synthetase from glutamate and ammonia. nih.gov Using labeled or protected forms of glutamine allows researchers to trace these metabolic routes, providing critical insights into the metabolic reprogramming that occurs in diseases like cancer and various metabolic disorders. chemimpex.comisotope.commdpi.com

Table 4: Key Aspects of Glutamine Metabolism Investigated with Glutamine Derivatives

| Metabolic Pathway | Function | Key Molecules | Relevance |

|---|---|---|---|

| Nitrogen Shuttling | Provides nitrogen for biosynthesis. | Nucleotides, amino sugars, other amino acids. thermofisher.com | Cell growth, proliferation, and function. |

| Energy Production | Anaplerosis (replenishing the TCA cycle). | α-ketoglutarate, glutamate. nih.gov | Fuel for immune cells and cancer cells. |

| Antioxidant Defense | Precursor for glutathione synthesis. | Glutathione (GSH). thermofisher.com | Protection against oxidative stress. |

| Amino Acid Synthesis | Serves as a precursor for other amino acids. | Alanine, aspartate, proline. mdpi.com | Maintaining the body's amino acid pool. |

Use in Biotechnology for Recombinant Protein Production Optimization

In the field of biotechnology, particularly in the production of recombinant proteins using cell cultures, maintaining optimal growth conditions is paramount. L-glutamine is an essential supplement in cell culture media because it serves as a crucial energy source and a building block for protein and nucleotide synthesis, supporting robust cell proliferation. thermofisher.com

Research has demonstrated that the availability of glutamine directly impacts the yield of recombinant proteins. nih.gov For example, studies have shown that supplementing cell culture media with optimal amounts of glutamine can increase the production of specific proteins by three- to five-fold. nih.gov Because standard L-glutamine can be unstable in liquid media, more stable derivatives are often sought to ensure a consistent supply to the cells. Therefore, compounds like this compound and related stable glutamine sources are of interest in biotechnology for developing and optimizing manufacturing processes, ultimately leading to higher yields of therapeutic proteins and other bioproducts. chemimpex.comchemimpex.com

Table 5: Impact of Glutamine Supplementation on Recombinant Protein Yield

| Protein Example | Expression System | Effect of Glutamine Supplementation | Fold-Increase in Yield |

|---|---|---|---|

| Green Fluorescent Protein (GFP) | Insect Cells | Monotonously increases yield until a maximum is reached. | ~3-5x. nih.gov |

| Abelson (Abl) Kinase | Insect Cells | Significantly improves expression levels. | ~3-5x. nih.gov |

| β1-adrenergic receptor (β1AR) | Insect Cells | Increases yield, requiring lower amounts for low-expression proteins. | ~3-5x. nih.gov |

Emerging Research Directions and Future Prospects for Boc L Glutaminol

Novel Sustainable Synthetic Routes for Boc-L-glutaminol Production

The production of fine chemicals and pharmaceutical intermediates is increasingly under scrutiny for its environmental impact. Consequently, the development of "green" and sustainable synthetic methods is a key area of research. For Boc-protected amino acids like this compound, traditional synthesis often involves solvents such as dichloromethane (B109758) and dimethylformamide (DMF), which raise environmental and safety concerns. rsc.org

Current research is exploring more benign alternatives. Propylene carbonate, for example, has been identified as a viable green polar aprotic solvent that can replace conventional solvents in both solution- and solid-phase peptide synthesis. rsc.org Another significant advancement is the move towards water-based synthesis. Innovations include the use of water-dispersible nanoparticles of Boc-protected amino acids, which can be prepared by pulverizing the compound in the presence of a dispersion agent like polyethylene (B3416737) glycol (PEG). csic.es This approach has shown success in aqueous solid-phase peptide synthesis (SPPS), achieving high yields for peptides and demonstrating the potential for greener production processes. csic.es

Enzymatic synthesis represents another promising sustainable route. Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. Research on the biocatalytic synthesis of related glutamic acid derivatives, such as the protease-catalyzed benzylesterification of N-Boc L-glutamic acid, has demonstrated high yields (81%) and selectivity. frontiersin.org This success suggests a strong potential for developing specific enzymatic routes for the production of this compound, moving away from conventional chemical methods.

Table 1: Comparison of Synthetic Routes for Boc-Protected Amino Acid Derivatives

| Synthesis Route | Key Features | Advantages | Challenges |

| Traditional Chemical Synthesis | Use of conventional solvents (e.g., DMF, Dichloromethane). | Well-established, high yields. | Use of hazardous solvents, waste generation. |

| Green Solvent Synthesis | Replacement of traditional solvents with greener alternatives (e.g., Propylene Carbonate). | Reduced environmental impact, improved safety profile. rsc.org | Solvent compatibility and reaction optimization may be required. |

| Aqueous Nanoparticle Synthesis | Use of water-dispersible nanoparticles of Boc-amino acids. | Eliminates organic solvents, environmentally friendly. csic.es | Nanoparticle preparation and stability. |

| Biocatalytic Synthesis | Use of enzymes (e.g., proteases) to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. frontiersin.org | Enzyme stability, cost, and availability. |

Advanced Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for drug discovery and other applications. nih.gov this compound, as a Boc-protected amino acid derivative, is a fundamental building block in these processes, particularly in solid-phase peptide synthesis (SPPS). nih.govlookchem.com SPPS allows for the automated, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, a process that has been optimized for high-throughput formats. nih.govthermofisher.com

The use of this compound and other protected amino acids enables the creation of vast peptide libraries containing thousands to millions of unique compounds. nih.govnih.gov These libraries can be systematically screened to identify molecules with specific biological activities. For instance, a positional scanning library approach, where specific positions in a peptide sequence are systematically varied, has been used to screen millions of compounds and identify novel antibacterial agents. nih.gov this compound, with its protected side-chain amide, can be incorporated into these libraries to explore the role of glutamine residues in biological interactions. The development of high-throughput synthesis and screening methods, often in a 96-well format, has made the generation and evaluation of these libraries more efficient. researchgate.net

Computational Chemistry Approaches to this compound Reactivity and Interactions

Computational chemistry and molecular modeling provide invaluable insights into the structural and electronic properties of molecules, guiding synthetic efforts and predicting biological interactions. csic.esresearchgate.net For this compound, computational methods can be employed to understand its reactivity and how it interacts with biological targets.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules. DFT studies have been used to investigate the adsorption and interaction of L-glutamine on metal surfaces, providing a framework for understanding the molecule's bonding mechanisms. mdpi.com Similar DFT calculations could be applied to this compound to predict its reactive sites and understand how the Boc protecting group influences its electronic properties.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics and binding thermodynamics of molecules. For example, MD simulations have been used to study the temperature-dependent stability of glutamine binding protein (GlnBP) and its complex with L-glutamine, revealing details about the induced-fit binding model. nih.gov Such computational approaches could be extended to model the interaction of this compound-containing peptides with their biological targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective therapeutic agents. nih.gov

Interdisciplinary Research Integrating this compound in Materials Science

The integration of amino acids and their derivatives into polymers is a burgeoning area of materials science, aiming to create novel biomaterials with tailored properties such as biodegradability and biocompatibility. L-glutamine has been successfully conjugated with poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer, to create new derivatives with enhanced hydrophilicity and faster degradation rates. mdpi.com The synthesis involved an EDC coupling reaction to form an amide bond between the PLGA and L-glutamine. mdpi.com

This work provides a clear precedent for the use of this compound in materials science. The Boc protecting group would allow for controlled, site-specific conjugation of the glutaminol moiety onto a polymer backbone. Following polymerization, the Boc group can be removed, exposing the glutamine functionality for further modification or to impart specific properties to the material. This approach could be used to create functionalized polymers for applications in drug delivery, tissue engineering, and biodegradable plastics.

Furthermore, research into dendronized polymers based on poly(l-glutamate) highlights another avenue for this compound. mdpi.com Dendronization involves attaching branched dendritic molecules to a linear polymer, creating complex, highly functional materials. This compound could serve as a core or branching unit in the synthesis of novel dendrimers or dendronized polymers with unique architectures and properties.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Synthetic Approach | Potential Properties | Potential Applications |

| Functionalized Biodegradable Polymers | Conjugation of this compound to polymer backbones (e.g., PLGA) followed by deprotection. | Enhanced hydrophilicity, controlled degradation, biocompatibility. mdpi.com | Drug delivery systems, tissue engineering scaffolds, smart materials. |

| Dendrimers and Dendronized Polymers | Use of this compound as a building block for dendritic structures. | High degree of branching, tunable surface functionality, defined molecular weight. mdpi.com | Gene delivery, catalysis, nanoscale containers. |

| Hydrogels | Incorporation into polymer networks capable of swelling in water. | pH-responsiveness, biocompatibility, high water content. | Biosensors, soft robotics, controlled release systems. |

Therapeutic Innovation Facilitated by this compound Derived Scaffolds

The development of new therapeutic agents often relies on the design of molecular scaffolds that can be readily modified to optimize biological activity. This compound is a versatile scaffold for creating novel drug candidates. chemimpex.comchemimpex.com Its inherent chirality and multiple functional groups (protected amine, hydroxyl, and amide) provide a rich platform for chemical elaboration.

In the field of neurodegeneration, derivatives of the closely related L-glutamic acid have been explored as multifunctional agents for Alzheimer's disease. nih.gov These compounds were designed to inhibit acetylcholinesterase, protect against oxidative stress, and cross the blood-brain barrier. nih.gov The L-glutamic acid moiety served as a biocompatible linker for different pharmacophoric groups. nih.gov Similarly, this compound can be used as a starting point to synthesize scaffolds for neuroprotective agents, leveraging its structure to target pathways involved in neurological disorders. chemimpex.com

In oncology, the search for novel anticancer agents is relentless. Many successful drugs are derived from natural product scaffolds or synthetic heterocyclic structures like chromones. nih.govnih.gov this compound can serve as a chiral building block to construct complex molecules that mimic natural products or present functional groups in a specific three-dimensional arrangement to interact with cancer targets. Its use in bioconjugation allows for the linking of cytotoxic agents to targeting moieties, a key strategy in developing targeted cancer therapies. chemimpex.com The ability to create libraries of compounds derived from a this compound scaffold, as discussed in section 7.2, further accelerates the discovery of new therapeutic leads.

Q & A

Q. How can researchers validate this compound’s proposed mechanism of action in vivo vs. in vitro?

- Methodological Answer :

- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration .

- Knockout models : Use glutamine synthase (GS) knockout mice to isolate this compound’s effects .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to map pathway engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.